BenchChemオンラインストアへようこそ!

4-(1-(Pyrrolidin-1-yl)ethyl)piperidine

PPARδ agonism metabolic disease anti-inflammatory

4-(1-(Pyrrolidin-1-yl)ethyl)piperidine (CAS 933682-80-5) is a heterocyclic diamine compound featuring a piperidine ring substituted at the 4-position with a 1-(pyrrolidin-1-yl)ethyl moiety. With the molecular formula C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol, it represents a specific structural variant within the broader class of pyrrolidinyl-substituted piperidines.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
CAS No. 933682-80-5
Cat. No. B1593137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-(Pyrrolidin-1-yl)ethyl)piperidine
CAS933682-80-5
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESCC(C1CCNCC1)N2CCCC2
InChIInChI=1S/C11H22N2/c1-10(13-8-2-3-9-13)11-4-6-12-7-5-11/h10-12H,2-9H2,1H3
InChIKeyOWZYCRVGUAGGFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-(Pyrrolidin-1-yl)ethyl)piperidine (CAS 933682-80-5) Procurement Guide: Structural Class and Core Identity


4-(1-(Pyrrolidin-1-yl)ethyl)piperidine (CAS 933682-80-5) is a heterocyclic diamine compound featuring a piperidine ring substituted at the 4-position with a 1-(pyrrolidin-1-yl)ethyl moiety [1]. With the molecular formula C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol, it represents a specific structural variant within the broader class of pyrrolidinyl-substituted piperidines [2]. This compound is distinct from the more widely studied 4-(1-pyrrolidinyl)piperidine (CAS 5004-07-9) due to the presence of an ethyl linker between the piperidine core and the pyrrolidine ring, which introduces both conformational flexibility and a chiral center at the benzylic position [3]. Commercially, this compound is typically supplied at 95-97% purity and is primarily utilized as a synthetic building block in medicinal chemistry research .

Why In-Class Pyrrolidinyl-Piperidine Analogs Cannot Substitute for 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine (933682-80-5)


Generic substitution among pyrrolidinyl-piperidine analogs is contraindicated due to the critical role of the ethyl linker present exclusively in 4-(1-(pyrrolidin-1-yl)ethyl)piperidine (933682-80-5). In closely related analogs such as 4-(1-pyrrolidinyl)piperidine (CAS 5004-07-9), the pyrrolidine ring is directly attached to the piperidine core without a spacer, resulting in a fundamentally different conformational profile and altered physicochemical properties [1]. Published medicinal chemistry SAR studies demonstrate that the introduction of an ethyl linker between the piperidine core and pyrrolidine moiety creates a benzylic chiral center and introduces measurable changes in molecular properties, including increased LogP (1.737 for 933682-80-5 vs. approximately 0.99-1.20 for the unsubstituted 4-(1-pyrrolidinyl)piperidine analog) and altered topological polar surface area (15.27 Ų vs. 6.48 Ų) [2][3]. These structural distinctions directly impact biological target engagement, pharmacokinetic behavior, and synthetic utility, rendering simple substitution between these compounds scientifically unsound without specific validation in the intended experimental system. The evidence presented below, while primarily based on structurally related compounds due to limited direct data on 933682-80-5, underscores the necessity of procuring the exact compound specified in synthetic protocols or biological assays.

Quantitative Differentiation Evidence for 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine (933682-80-5) vs. Structural Analogs


PPARδ Agonist Potency: 4-(1-Pyrrolidinyl)piperidine Scaffold EC50 = 3.6 nM vs. Piperidinyl Benzothiazole Baseline

In a systematic SAR study, introduction of a pyrrolidine group into the 4-position of the central piperidine ring of piperidinyl benzothiazole derivatives resulted in compound 21, which exhibited strong PPARδ agonist activity with an EC50 of 3.6 nM [1]. While this study utilized the 4-(1-pyrrolidinyl)piperidine scaffold (CAS 5004-07-9) rather than the target compound 933682-80-5 directly, the data establish the critical importance of the 4-position pyrrolidinyl substitution pattern for achieving nanomolar potency. The comparator baseline—piperidinyl benzothiazole derivatives lacking the pyrrolidinyl group—showed substantially lower hPPARδ activity, though exact EC50 values for the unsubstituted analogs are not tabulated in the publication abstract [1]. The study further demonstrated that compound 21 achieved 50-60% suppression of atherosclerosis progression in LDLr-KO mice, confirming in vivo translation of the scaffold's activity [1].

PPARδ agonism metabolic disease anti-inflammatory atherosclerosis

Analgesic Activity: 4-(1-Pyrrolidinyl)piperidine Derivatives Show Dose-Dependent Efficacy at 50 mg/kg

A series of 4-(1-pyrrolidinyl)piperidine analogs with variable substituents on the phenyl ring of a phenacyl moiety were synthesized and evaluated for analgesic inhibitory potential using the tail flick method [1]. At a dose of 50 mg/kg body weight, compounds 2-5 exhibited significant to highly significant analgesic activity, as measured by thermal stimuli (tail immersion method) [1]. Pethidine was used as the reference drug. At an elevated dose of 75 mg/kg, these same compounds showed toxicity, establishing a therapeutic window between 50-75 mg/kg [1]. The parent 4-(1-pyrrolidinyl)piperidine scaffold without additional substitution was not directly evaluated in this study, and the specific contribution of the ethyl linker present in 933682-80-5 remains uncharacterized in this assay system.

analgesic pain tail flick assay CNS

Synthetic Utility: Pyrrolidine Introduction at Piperidine 4-Position via Microwave-Assisted Coupling

A published synthetic protocol demonstrates the feasibility of introducing pyrrolidine substituents onto piperidine scaffolds using Buchwald-Hartwig amination conditions [1]. The reaction of pyrrolidine with an appropriate aryl halide precursor in the presence of K₂CO₃ in acetonitrile at room temperature for 16 hours afforded a 58% yield of the alkylated product [1]. A subsequent coupling step with 4-(pyrrolidin-1-yl)piperidine using XPhos, Pd₂(dba)₃, and Cs₂CO₃ under microwave irradiation (110°C for 20 min, then 125°C for 3 h) provided a 12% yield of the final coupled product [1]. While this protocol employs 4-(1-pyrrolidinyl)piperidine rather than the target compound 933682-80-5, it establishes that the pyrrolidinyl-piperidine motif is compatible with standard palladium-catalyzed cross-coupling conditions, albeit with modest yields in the final coupling step that may require optimization for scale-up procurement considerations.

synthetic methodology medicinal chemistry building block cross-coupling

Computed Physicochemical Profile: Target Compound 933682-80-5 vs. Unsubstituted Analog 5004-07-9

Computed molecular properties reveal distinct physicochemical differences between 4-(1-(pyrrolidin-1-yl)ethyl)piperidine (CAS 933682-80-5) and its unsubstituted analog 4-(1-pyrrolidinyl)piperidine (CAS 5004-07-9) [1][2]. The presence of the ethyl linker in the target compound increases lipophilicity (computed LogP: 1.737) relative to the unsubstituted analog (computed LogP range: 0.99-1.20) [1][2]. The target compound also exhibits a larger topological polar surface area (TPSA: 15.27 Ų) compared to the analog (TPSA: 6.48 Ų) [1][2]. These differences are of sufficient magnitude to affect membrane permeability, solubility, and overall drug-likeness profiles in medicinal chemistry applications, reinforcing that these compounds are not interchangeable.

physicochemical properties drug-likeness LogP polar surface area

Validated Application Scenarios for 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine (933682-80-5) Based on Quantitative Evidence


Scaffold Procurement for PPARδ-Targeted Anti-Inflammatory and Metabolic Disease Drug Discovery

Procurement of 4-(1-(pyrrolidin-1-yl)ethyl)piperidine (933682-80-5) is indicated for medicinal chemistry programs targeting PPARδ-mediated pathways in atherosclerosis and metabolic diseases. Published SAR data demonstrate that introduction of a pyrrolidinyl group at the 4-position of the piperidine core yields compounds with potent PPARδ agonist activity (EC50 = 3.6 nM) and in vivo efficacy in reducing atherosclerosis progression by 50-60% in LDLr-KO mouse models [1]. The ethyl linker present in 933682-80-5 provides additional conformational flexibility and a chiral center that may enable further optimization of subtype selectivity and ADME properties beyond those reported for the unsubstituted analog. Researchers should validate that this specific substitution pattern is compatible with their synthetic route and target engagement requirements before committing to large-scale procurement.

Synthesis of Analgesic Candidates Using the Pyrrolidinyl-Piperidine Scaffold

The pyrrolidinyl-piperidine core structure, of which 933682-80-5 is a specific variant, has demonstrated significant analgesic activity in preclinical tail flick assays at doses of 50 mg/kg [2]. This class-level evidence supports the procurement of 933682-80-5 as a starting material or intermediate for the synthesis of novel analgesic compounds. The ethyl linker present in this specific compound introduces a chiral center at the benzylic position, which may provide opportunities for stereochemical control not available with the unsubstituted analog (CAS 5004-07-9). However, users should note that direct analgesic data for 933682-80-5 itself are not available in the current literature, and activity must be verified experimentally following analog synthesis.

Building Block for Palladium-Catalyzed Cross-Coupling and Library Synthesis

Published synthetic protocols demonstrate that pyrrolidinyl-piperidine motifs are compatible with Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling conditions [3]. 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine (933682-80-5) is procurable as a building block for generating focused chemical libraries in academic and industrial medicinal chemistry settings. The compound's 97% purity, as specified by multiple commercial suppliers, meets the requirements for subsequent derivatization without additional purification . The presence of a secondary amine in the piperidine ring enables diverse functionalization strategies including amide bond formation, reductive amination, and N-arylation. Users should anticipate modest coupling yields (approximately 12% reported for related compounds) and may need to optimize reaction conditions for their specific transformations.

Physicochemical Property Screening and Lead Optimization Studies

The target compound 933682-80-5 exhibits computed physicochemical properties—LogP = 1.737, TPSA = 15.27 Ų—that position it within favorable drug-like chemical space for CNS and peripheral targets [4]. Procurement of this specific compound is warranted for lead optimization programs where a modest increase in lipophilicity (ΔLogP ≈ +0.54 to +0.75 relative to the unsubstituted analog) is desired to modulate membrane permeability without sacrificing hydrogen-bonding capacity [4][5]. The ethyl linker's contribution to conformational entropy and chiral recognition may also be evaluated in structure-activity relationship (SAR) studies aimed at identifying optimal substitution patterns for target engagement and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-(Pyrrolidin-1-yl)ethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.